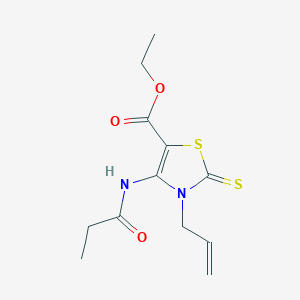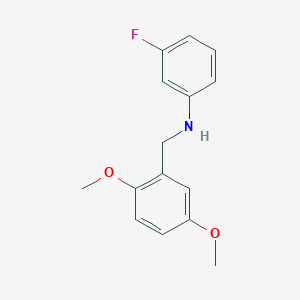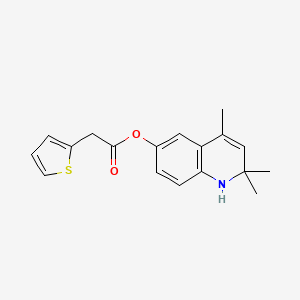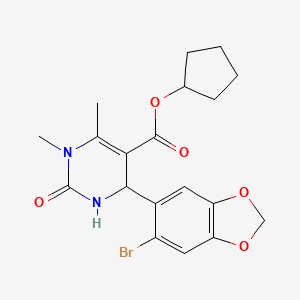![molecular formula C17H26ClNO2 B4883950 4-[3-(2-tert-butyl-4-chlorophenoxy)propyl]morpholine](/img/structure/B4883950.png)
4-[3-(2-tert-butyl-4-chlorophenoxy)propyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(2-tert-butyl-4-chlorophenoxy)propyl]morpholine, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It was first synthesized by Imperial Chemical Industries (ICI) in the 1980s for the treatment of asthma and other respiratory diseases. However, it has found broader applications in scientific research due to its high selectivity and potency.
Mecanismo De Acción
4-[3-(2-tert-butyl-4-chlorophenoxy)propyl]morpholine 118,551 binds selectively to the β2-adrenergic receptor and blocks its activation by endogenous ligands such as epinephrine and norepinephrine. This results in the inhibition of downstream signaling pathways that are activated by the β2-adrenergic receptor, including the cAMP-PKA pathway and the ERK1/2 pathway.
Biochemical and Physiological Effects
4-[3-(2-tert-butyl-4-chlorophenoxy)propyl]morpholine 118,551 has been shown to have a number of biochemical and physiological effects in animal studies. It has been shown to reduce airway hyperresponsiveness in animal models of asthma, suggesting its potential use in the treatment of respiratory diseases. It has also been shown to have anti-inflammatory effects in the lungs and other tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[3-(2-tert-butyl-4-chlorophenoxy)propyl]morpholine 118,551 has several advantages for lab experiments. It is highly selective for the β2-adrenergic receptor, which allows for the specific investigation of this receptor and its downstream signaling pathways. It is also highly potent, which allows for the use of low concentrations in experiments. However, one limitation of 4-[3-(2-tert-butyl-4-chlorophenoxy)propyl]morpholine 118,551 is its relatively short half-life in vivo, which may limit its use in certain animal studies.
Direcciones Futuras
There are several future directions for the use of 4-[3-(2-tert-butyl-4-chlorophenoxy)propyl]morpholine 118,551 in scientific research. One potential direction is the investigation of its effects on other tissues and organs beyond the respiratory system. Another potential direction is the investigation of its potential use in the treatment of other diseases beyond respiratory diseases, such as cardiovascular diseases. Additionally, the development of new derivatives of 4-[3-(2-tert-butyl-4-chlorophenoxy)propyl]morpholine 118,551 with improved pharmacokinetic properties could expand its potential applications in scientific research.
Métodos De Síntesis
The synthesis of 4-[3-(2-tert-butyl-4-chlorophenoxy)propyl]morpholine 118,551 involves the reaction of 2-tert-butyl-4-chlorophenol with 3-bromopropylmorpholine in the presence of a base such as potassium carbonate. The resulting product is then purified through recrystallization to obtain 4-[3-(2-tert-butyl-4-chlorophenoxy)propyl]morpholine 118,551 in its pure form.
Aplicaciones Científicas De Investigación
4-[3-(2-tert-butyl-4-chlorophenoxy)propyl]morpholine 118,551 is widely used in scientific research as a tool to study the β2-adrenergic receptor. It is commonly used in binding assays, functional assays, and radioligand displacement assays to investigate the interactions between β2-adrenergic receptor and ligands. It is also used in animal studies to investigate the physiological and biochemical effects of β2-adrenergic receptor activation and inhibition.
Propiedades
IUPAC Name |
4-[3-(2-tert-butyl-4-chlorophenoxy)propyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClNO2/c1-17(2,3)15-13-14(18)5-6-16(15)21-10-4-7-19-8-11-20-12-9-19/h5-6,13H,4,7-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVSRYOZVHFYRKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)Cl)OCCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(2-Tert-butyl-4-chlorophenoxy)propyl]morpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R*,6S*)-4-({5-[(2,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-2,6-dimethylmorpholine](/img/structure/B4883888.png)

![2-(methoxymethyl)-5-(4-methylphenyl)-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4883898.png)
![11-(3,4-dichlorobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4883904.png)
![(2R*,6R*)-2-allyl-6-methyl-1-(4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}butanoyl)-1,2,3,6-tetrahydropyridine](/img/structure/B4883905.png)
![N-[2-(4-fluorophenyl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B4883917.png)
![N~1~-{2-[(3,4-dichlorobenzyl)thio]ethyl}-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4883919.png)

![2-chloro-N-({[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4883928.png)


![2-{[4-(2-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-4-quinolinol](/img/structure/B4883966.png)
![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-butyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B4883968.png)